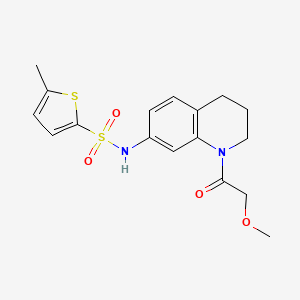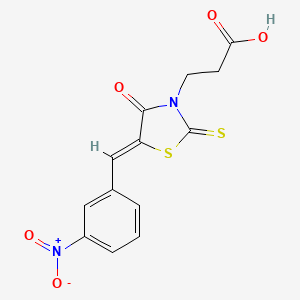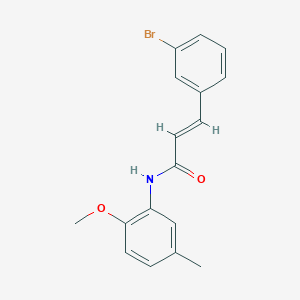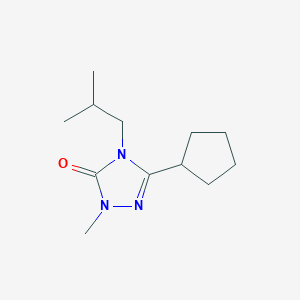
1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. This compound is also known as FPOP and has been found to have various applications in the field of medicinal chemistry, particularly in drug discovery and development.
Applications De Recherche Scientifique
Antibacterial Applications
Research has demonstrated the synthesis and structure-activity relationships of related compounds, highlighting their antibacterial activities. The electron densities on the oxygen atoms of 3-carboxyl and 4-oxo groups are significant in influencing antibacterial activity, with studies showing that certain analogues possess potent in vitro activities due to higher electron densities (Mu, Guo, & Zhang, 1989).
Cytotoxic and Antioxidant Evaluation
Compounds synthesized from related chemical structures have been evaluated for their cytotoxic and antioxidant activities. Specifically, some derivatives exhibited notable cytotoxic activity and antioxidant properties, suggesting potential for development into therapeutic agents (Iosr, Kolanpaka, & Gade, 2015).
Synthesis and Biological Evaluation
The synthesis of novel heterocyclic compounds, including derivatives structurally related to nevirapine, have been explored for applications as human immunodeficiency virus type 1 reverse transcriptase inhibitors. The substitution pattern on these molecules has a significant impact on their inhibitory potency, underscoring the importance of chemical modifications for enhanced activity (Heinisch et al., 1996).
Development of Fluorescent Indicators
Research into the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acids has led to the development of Mg2+-selective, ratioable fluorescent indicators. These compounds demonstrate a significant fluorescent response to Mg2+ ions, providing valuable tools for biological and chemical research (Otten, London, & Levy, 2001).
Antimicrobial Study of Fluoroquinolone-Based Derivatives
Further studies have synthesized fluoroquinolone-based derivatives, evaluating their antifungal and antibacterial activities. These compounds, developed from lead molecules involving fluoroquinolone structures, have been established for their potential antimicrobial applications (Patel & Patel, 2010).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVGQDNKIPKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)



![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)

![2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)

![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)
![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)